2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound that features a pyrazole ring substituted with benzylamino, methyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The benzylamino and pyrazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-di(9H-carbazol-9-yl)phenyl)(p-tolyl)methylene)malononitrile: Similar in structure but with different substituents on the pyrazole ring.
2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile: Another compound with a similar core structure but different functional groups.
Uniqueness
2-((5-(benzylamino)-3-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its specific combination of benzylamino, methyl, and p-tolyl groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[[5-(benzylamino)-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c1-16-8-10-20(11-9-16)27-22(25-15-18-6-4-3-5-7-18)21(17(2)26-27)12-19(13-23)14-24/h3-12,25H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVFRHRPODUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C(C#N)C#N)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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